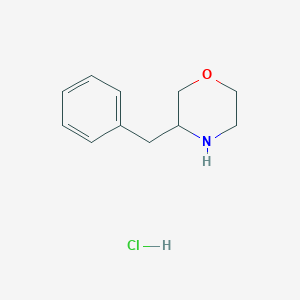

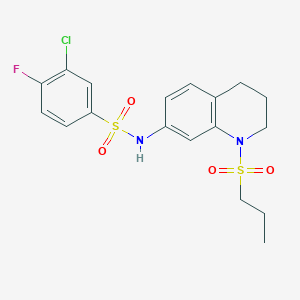

![molecular formula C17H21N5O3 B2770672 1-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide CAS No. 1396808-74-4](/img/structure/B2770672.png)

1-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains a piperidine ring, a triazole ring, and a phenylethyl group. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing piperidines involve the N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields .Aplicaciones Científicas De Investigación

Triazole Derivatives

Triazole derivatives, including 1,2,3-triazoles, are of significant interest in pharmaceutical research due to their wide range of biological activities. Ferreira et al. (2013) highlighted the importance of triazoles in developing new drugs, noting their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The structural variations of triazoles allow for the creation of new chemical entities with potential therapeutic applications. The review emphasizes the need for more efficient synthesis methods that consider sustainability and green chemistry principles to address new diseases and combat drug-resistant bacteria and viruses (Ferreira et al., 2013).

Piperidine Derivatives

Piperidine derivatives serve as key scaffolds in drug discovery due to their stability and ability to participate in various biological interactions. Kaushik et al. (2019) reviewed synthetic routes for 1,4-disubstituted 1,2,3-triazoles, noting their significance in pharmaceutical chemistry and bioconjugation. The synthesis approaches, including copper-catalyzed regioselective methods, open pathways for developing biologically active triazoles with potential applications in treating various diseases (Kaushik et al., 2019).

Biological Significance of Triazine Scaffold

Similar to triazoles, triazines, including 1,2,3-triazine derivatives, exhibit a broad spectrum of pharmacological activities. Verma et al. (2019) reviewed the biological significance of triazine scaffolds, noting their antibacterial, antifungal, anticancer, and antiviral properties among others. The versatility of triazine analogs in drug development underscores their importance as core moieties for future pharmaceuticals (Verma et al., 2019).

Functional Chemical Groups in CNS Drugs

Saganuwan (2017) explored functional chemical groups likely to serve as leads for synthesizing compounds with central nervous system (CNS) activity. The review highlights the role of heterocycles, including those containing nitrogen, sulfur, and oxygen, which form a significant class of organic compounds with CNS effects ranging from depression to euphoria. This research indicates the potential of triazole and piperidine derivatives in developing novel CNS acting drugs (Saganuwan, 2017).

Propiedades

IUPAC Name |

1-[1-(2-hydroxy-2-phenylethyl)triazole-4-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c18-16(24)13-6-8-21(9-7-13)17(25)14-10-22(20-19-14)11-15(23)12-4-2-1-3-5-12/h1-5,10,13,15,23H,6-9,11H2,(H2,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSAFIQFBPALMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2770590.png)

![1-allyl-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2770591.png)

![(2-Fluorospiro[2.3]hexan-5-yl)methanol](/img/structure/B2770593.png)

![2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2770594.png)

![3-(4-methoxyphenyl)-1-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2770606.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxane-4-carboxylic acid](/img/structure/B2770609.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2770610.png)

![2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2770611.png)